Lewis x Trisaccharide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(2R,3R,4R,5R)-5,6-dihydroxy-1-oxo-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO15/c1-6-11(27)13(29)15(31)19(33-6)35-17(8(3-22)21-7(2)25)18(9(26)4-23)36-20-16(32)14(30)12(28)10(5-24)34-20/h3,6,8-20,23-24,26-32H,4-5H2,1-2H3,(H,21,25)/t6-,8-,9+,10+,11+,12-,13+,14-,15-,16+,17+,18+,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFUNKXZZPSTLA-MBKDEEHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(C(C=O)NC(=O)C)C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80991523 | |

| Record name | Lewis X trisaccharide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80991523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lewis X trisaccharide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

71208-06-5 | |

| Record name | Lewis X | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71208-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fucosyl-N-acetylactosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071208065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lewis X trisaccharide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80991523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lewis X trisaccharide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What is the structure of Lewis x Trisaccharide?

An In-depth Technical Guide on the Structure of Lewis X Trisaccharide

Introduction

The Lewis X (LeX) trisaccharide, also known as stage-specific embryonic antigen-1 (SSEA-1) or CD15, is a fundamental carbohydrate epitope with profound implications in cell biology and medicine. As a histo-blood group antigen, its structure is a determinant in cell-cell recognition, immune responses, and developmental processes.[1][2] LeX and its sialylated derivative, Sialyl Lewis X (sLeX), are critical ligands for the selectin family of adhesion molecules, mediating the initial tethering and rolling of leukocytes on endothelial surfaces during inflammation.[3][4] Furthermore, the aberrant expression of LeX is a hallmark of various malignancies and is strongly correlated with tumor metastasis, making it a significant biomarker and a target for therapeutic intervention.[4][5][6] This guide provides a detailed examination of the molecular structure of the this compound, the experimental methodologies used for its characterization, and its biological functions.

Core Structure and Nomenclature

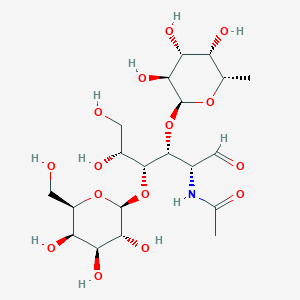

The Lewis X antigen is a trisaccharide composed of three distinct monosaccharide units: β-D-galactose (Gal), α-L-fucose (Fuc), and N-acetyl-β-D-glucosamine (GlcNAc).[7] The core of the structure is a lactose-type backbone where galactose is linked to N-acetylglucosamine. The defining feature of the Lewis X epitope is the fucosylation of the GlcNAc residue.

The precise arrangement is defined by two specific glycosidic bonds:

-

A β(1→4) glycosidic linkage connects the anomeric carbon (C1) of β-D-galactose to the hydroxyl group at the C4 position of N-acetyl-β-D-glucosamine.[8]

-

An α(1→3) glycosidic linkage connects the anomeric carbon (C1) of α-L-fucose to the hydroxyl group at the C3 position of the same N-acetyl-β-D-glucosamine residue.[7][9]

This branched structure is systematically named 2-Acetamido-2-deoxy-3-O-(α-L-fucopyranosyl)-4-O-(β-D-galactopyranosyl)-D-glucopyranoside, and is commonly abbreviated as Galβ(1-4)[Fucα(1-3)]GlcNAc.[3][10]

Physicochemical Properties

A summary of the key physicochemical properties of the this compound is presented in the table below.

| Property | Value | Reference(s) |

| Systematic Name | 2-Acetamido-2-deoxy-3-O-(α-L-fucopyranosyl)-4-O-(β-D-galactopyranosyl)-D-glucopyranoside | [3][10] |

| Common Abbreviation | Galβ(1-4)[Fucα(1-3)]GlcNAc | [3] |

| CAS Number | 71208-06-5 | [3][10] |

| Molecular Formula | C20H35NO15 | [3][10] |

| Molecular Weight | 529.49 g/mol | [3][10] |

Molecular Structure Diagram

The 2D chemical structure of the this compound, illustrating the monosaccharide components and their specific linkages, is shown below.

Three-Dimensional Conformation

The biological activity of Lewis X is intrinsically linked to its three-dimensional shape. Conformational studies using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational molecular dynamics (MD) simulations have revealed that the this compound is not a flexible molecule but adopts a relatively rigid, folded conformation in solution.[2][7] This defined structure is crucial for its specific recognition by selectin binding pockets.

The key determinants of its 3D structure are the torsion angles (Φ and Ψ) around the glycosidic linkages. MD simulations and NMR-derived constraints (e.g., from Nuclear Overhauser Effects) have shown that these angles are restricted to a narrow range of values, leading to a compact structure where the fucose and galactose residues are in close spatial proximity.[1][2][11] This pre-organized conformation is thought to minimize the entropic penalty upon binding to its receptor.

Experimental Protocols for Structural Elucidation and Synthesis

The determination of the complex structure of oligosaccharides like Lewis X requires sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the de novo structural elucidation of carbohydrates in solution.[12]

-

Methodology: A suite of NMR experiments is employed.

-

1D ¹H NMR: The anomeric region (δ 4.4–5.5 ppm) of the proton spectrum provides initial information on the number and type of monosaccharide residues.[13]

-

2D Homonuclear Correlation (COSY, TOCSY): These experiments establish scalar coupling networks within each monosaccharide ring, allowing for the assignment of all proton resonances for a given sugar.

-

2D Heteronuclear Correlation (HSQC, HMBC): Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons, aiding in the assignment of the ¹³C spectrum.[13] The Heteronuclear Multiple Bond Correlation (HMBC) experiment detects longer-range (2-3 bond) C-H correlations. It is particularly crucial for identifying the glycosidic linkages by observing correlations between the anomeric proton of one residue and the carbon atom of the linked residue across the glycosidic bond.[12]

-

Nuclear Overhauser Effect (NOESY/ROESY): These experiments detect through-space correlations between protons that are close to each other (<5 Å). The intensities of these cross-peaks are used to determine inter-proton distances, providing critical constraints for defining the 3D conformation and the geometry of the glycosidic linkages.[2]

-

Residual Dipolar Couplings (RDCs): For high-resolution conformational analysis, RDCs measured in partially ordered media (e.g., liquid crystals) provide information on the orientation of inter-nuclear vectors relative to the magnetic field, offering powerful long-range structural constraints.[7]

-

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight, monosaccharide composition, and sequence of oligosaccharides.[14]

-

Methodology:

-

Ionization: Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate intact molecular ions of the oligosaccharide with minimal fragmentation.[15]

-

Tandem MS (MS/MS): The molecular ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern, which involves the cleavage of glycosidic bonds, provides sequencing information.[16]

-

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This advanced technique separates ions in the gas phase based on their size, shape, and charge. IMS-MS is capable of separating isomeric oligosaccharides, such as Lewis X and Lewis A, which have the same mass but different 3D structures and therefore different collision cross-sections (CCS).[17]

-

Chemical and Chemoenzymatic Synthesis

The synthesis of Lewis X is crucial for producing standards for biological assays and for creating analogues for drug development.

-

Chemical Synthesis: This approach involves the stepwise assembly of protected monosaccharide building blocks. A typical strategy involves reacting a glycosyl donor (an activated monosaccharide) with a glycosyl acceptor (a monosaccharide with a free hydroxyl group) in the presence of a promoter. This process requires a complex series of protection and deprotection steps to ensure regioselectivity and stereoselectivity of the newly formed glycosidic bond.[18][19]

-

Chemoenzymatic Synthesis: This method leverages the high specificity of enzymes, particularly glycosyltransferases, to form glycosidic bonds. For Lewis X, an α-1,3-fucosyltransferase is used to attach fucose to a lactose-N-acetyllactosamine acceptor. This approach often simplifies the synthesis by avoiding extensive protection/deprotection steps and ensures perfect stereocontrol.[20]

Biological Significance and Signaling Pathways

Lewis X is a central player in a variety of physiological and pathological processes, primarily through its role as a selectin ligand.

Selectin-Mediated Cell Adhesion

The sialylated form, Sialyl Lewis X (sLeX), is the canonical ligand for E-selectin and P-selectin on endothelial cells and L-selectin on leukocytes.[21] This interaction is the first step in the leukocyte extravasation cascade during an inflammatory response.

-

Capture and Tethering: Circulating leukocytes display sLeX on their surface. When an inflammatory signal upregulates selectin expression on nearby blood vessel walls, the sLeX epitope binds to the selectins.

-

Rolling: This initial binding is of low affinity, causing the leukocyte to slow down from blood flow and begin "rolling" along the endothelial surface.

-

Activation and Arrest: This rolling allows the leukocyte to be activated by chemokines, leading to firm adhesion via integrin binding and subsequent transmigration into the tissue.

The Lewis X structure forms the core scaffold recognized by the selectins, with the sialic acid residue of sLeX providing a critical binding determinant.

Role in Cancer

Many types of cancer cells, including those of the breast, colon, and lung, overexpress LeX and sLeX.[21] This high level of expression facilitates the adhesion of circulating tumor cells to the endothelium, a critical step in the metastatic cascade. The interaction between sLeX on tumor cells and E-selectin on endothelial cells promotes the extravasation of cancer cells to form secondary tumors.[4] Consequently, LeX expression is often associated with poor prognosis and is a target for anti-cancer therapies aimed at blocking this adhesive interaction.[5]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scbt.com [scbt.com]

- 4. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]

- 5. Sialyl Lewis X (sLex):Biological functions, synthetic methods and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. userpages.umbc.edu [userpages.umbc.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Glycosidic bond - Wikipedia [en.wikipedia.org]

- 10. This compound | 71208-06-5 | OL06490 | Biosynth [biosynth.com]

- 11. researchgate.net [researchgate.net]

- 12. iris.unina.it [iris.unina.it]

- 13. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 14. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

- 17. Gas-Phase Structures of Fucosylated Oligosaccharides: Alkali Metal and Halogen Influences - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Lewis-Glykane – Wikipedia [de.wikipedia.org]

- 20. pnas.org [pnas.org]

- 21. The physiological and pathological roles and applications of sialyl Lewis x, a common carbohydrate ligand of the three selectins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Lewis X Antigen in Cell Adhesion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Lewis X (LeX) antigen, a trisaccharide with the structure Galβ(1–4)[Fucα(1–3)]GlcNAc, and its sialylated form, Sialyl Lewis X (sLeX), are pivotal carbohydrate structures in mediating cell-cell recognition and adhesion.[1] These glycans are prominently involved in a multitude of physiological and pathological processes, including leukocyte trafficking during inflammation, cancer metastasis, and embryogenesis. This technical guide provides an in-depth exploration of the biological function of the Lewis X antigen in cell adhesion, with a focus on its interaction with selectins. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Introduction to Lewis X Antigen and its Role in Cell Adhesion

The Lewis X antigen, also known as CD15 or Stage-Specific Embryonic Antigen-1 (SSEA-1), is a terminal carbohydrate structure found on glycoproteins and glycolipids on the cell surface. Its sialylated counterpart, sLeX, is a critical ligand for the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin), which are expressed on endothelial cells, platelets, and leukocytes, respectively.[2] The interaction between sLeX on circulating cells and selectins on the vascular endothelium is a crucial initial step in the process of cell adhesion, enabling the tethering and rolling of cells under blood flow. This mechanism is fundamental to the extravasation of leukocytes to sites of inflammation and is unfortunately co-opted by cancer cells to facilitate metastasis.[3]

Quantitative Analysis of Lewis X-Selectin Interactions

The binding affinity and kinetics of the Lewis X/sLeX-selectin interaction are key determinants of its biological function. These parameters are often quantified using techniques such as Surface Plasmon Resonance (SPR) and fluorescence polarization. Below are tables summarizing available quantitative data from the literature.

Table 1: Binding Kinetics of a Sialyl Lewis X Analogue (TBC1269) to P-Selectin [4][5]

| Parameter | Value | Method |

| Dissociation Constant (KD) | ~111.4 µM | Surface Plasmon Resonance (SPR) |

| Off-rate (koff) | > 3 s-1 | Surface Plasmon Resonance (SPR) |

| On-rate (kon) | > 27,000 M-1s-1 | Surface Plasmon Resonance (SPR) |

Table 2: Thermodynamic Dissociation Constants of Sialyl Lewis X Binding to E-Selectin [2]

| Ligand | Dissociation Constant (KD) | Method |

| Fluorescent sLe(x)[Glc] | 107 ± 26 µM | Fluorescence Polarization |

| Free sLe(x)[Glc] | 120 ± 31 µM | Fluorescence Polarization |

Key Physiological and Pathological Roles

Inflammation and Leukocyte Extravasation

During an inflammatory response, cytokines stimulate the expression of E-selectin and P-selectin on the surface of endothelial cells lining blood vessels. Circulating leukocytes, such as neutrophils and monocytes, express sLeX on their surface, which allows them to bind to the selectins on the endothelium. This initial, transient adhesion slows the leukocytes down and causes them to roll along the endothelial surface, a prerequisite for their subsequent firm adhesion and transmigration into the inflamed tissue.

Cancer Metastasis

Many types of cancer cells overexpress sLeX on their surface. This aberrant glycosylation allows cancer cells to mimic leukocytes and interact with selectins on the endothelium. This interaction facilitates the adhesion of circulating tumor cells to the vessel wall, which is a critical step in the metastatic cascade, enabling the cancer cells to extravasate and form secondary tumors in distant organs.[3]

Fertilization and Embryogenesis

The Lewis X antigen is also implicated in the process of fertilization, where it is thought to play a role in sperm-egg recognition. It is also expressed in a stage-specific manner during embryonic development, suggesting its involvement in cell adhesion and differentiation processes during embryogenesis.

Biosynthesis of Lewis X and Sialyl Lewis X

The synthesis of Lewis X and sLeX is a multi-step enzymatic process that occurs in the Golgi apparatus. It involves the sequential action of glycosyltransferases, primarily fucosyltransferases (FUTs) and sialyltransferases (STs). The expression levels of these enzymes are tightly regulated and can be altered in pathological conditions such as cancer.

Caption: Biosynthesis pathway of Lewis X and Sialyl Lewis X.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biological function of the Lewis X antigen in cell adhesion.

Cell Adhesion Assay (Static Conditions)

This protocol describes a method to quantify the adhesion of cells expressing Lewis X to a monolayer of endothelial cells under static conditions.[1][6]

Materials:

-

96-well tissue culture plates

-

Endothelial cells (e.g., HUVECs)

-

Lewis X-expressing cells (e.g., cancer cell line or leukocytes)

-

Cell labeling dye (e.g., Calcein-AM)

-

Coating solution (e.g., gelatin or fibronectin)

-

Wash buffer (e.g., PBS with Ca2+/Mg2+)

-

Lysis buffer

-

Fluorescence plate reader

Procedure:

-

Coat the wells of a 96-well plate with the appropriate coating solution and incubate for 1 hour at 37°C.

-

Seed endothelial cells into the coated wells and culture until a confluent monolayer is formed.

-

Label the Lewis X-expressing cells with a fluorescent dye according to the manufacturer's instructions.

-

Wash the labeled cells and resuspend them in adhesion medium.

-

Remove the culture medium from the endothelial cell monolayer and add the labeled cell suspension.

-

Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.

-

Gently wash the wells multiple times with pre-warmed wash buffer to remove non-adherent cells.

-

Lyse the remaining adherent cells with lysis buffer.

-

Quantify the fluorescence of the lysate using a fluorescence plate reader.

-

Calculate the percentage of adherent cells by comparing the fluorescence of the experimental wells to the fluorescence of a known number of labeled cells.

Flow Cytometry for Lewis X Expression

This protocol details the detection and quantification of Lewis X antigen on the cell surface using flow cytometry.[7][8][9]

Materials:

-

Single-cell suspension of the cells of interest

-

Primary antibody against Lewis X (e.g., anti-CD15)

-

Fluorochrome-conjugated secondary antibody (if the primary is not conjugated)

-

Isotype control antibody

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

-

Flow cytometer

Procedure:

-

Harvest cells and prepare a single-cell suspension.

-

Wash the cells with cold Flow Cytometry Staining Buffer.

-

Resuspend the cells in staining buffer at a concentration of 1 x 106 cells/mL.

-

Aliquot 100 µL of the cell suspension into flow cytometry tubes.

-

Add the primary anti-Lewis X antibody or the isotype control antibody at the predetermined optimal concentration.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with cold staining buffer.

-

If using an unconjugated primary antibody, resuspend the cells in 100 µL of staining buffer and add the fluorochrome-conjugated secondary antibody.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with cold staining buffer.

-

Resuspend the cells in 300-500 µL of staining buffer.

-

Analyze the samples on a flow cytometer.

References

- 1. researchgate.net [researchgate.net]

- 2. Binding of sialyl Lewis x to E-selectin as measured by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Systematic analysis of the human tumor cell binding to human vs. murine E- and P-selectin under static vs. dynamic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. Comparative Immunological Studies of Tumor-Associated Lewis X, Lewis Y, and KH-1 Antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Pivotal Role of Lewis X Trisaccharide in Orchestrating Immune System Regulation

A Technical Guide for Researchers and Drug Development Professionals

The Lewis X (LeX) trisaccharide, a fundamental carbohydrate moiety, and its sialylated counterpart, sialyl Lewis X (sLeX), are at the forefront of immune system regulation. These structures, expressed on the surface of various immune cells, act as critical ligands in a sophisticated network of cell-cell interactions that govern immune surveillance, inflammation, and tolerance. This technical guide provides an in-depth exploration of the multifaceted roles of the Lewis X trisaccharide in the immune system, offering valuable insights for researchers, scientists, and professionals engaged in drug development.

Expression and Distribution of Lewis X on Immune Cells

The expression of Lewis X and sialyl Lewis X is dynamically regulated and varies across different leukocyte populations. Generally, these carbohydrate structures are prominently displayed on granulocytes and monocytes.[1][2] Neutrophils, key players in the innate immune response, exhibit high levels of sLeX, which is essential for their recruitment to sites of inflammation.[3][4][5] A subset of natural killer (NK) cells also expresses sLeX.[2] In the adaptive immune system, resting T and B lymphocytes typically show low to no expression of sLeX. However, upon activation, its expression is significantly upregulated, particularly on memory T cells and activated T helper 1 (Th1) cells.[1][6] Recent studies have also identified sLeX as a marker for a subpopulation of activated and highly functional regulatory T cells (Tregs) in mice.[7]

The Central Role of Sialyl Lewis X in Leukocyte Trafficking

The most well-characterized function of sialyl Lewis X is its role as a primary ligand for the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin). This interaction is a prerequisite for the initial capture, tethering, and rolling of leukocytes along the vascular endothelium, a critical cascade of events for their subsequent firm adhesion and transmigration into tissues during an inflammatory response.[1]

-

E-selectin and P-selectin: Expressed on activated endothelial cells, E-selectin and P-selectin recognize sLeX on the surface of circulating leukocytes, initiating the rolling process.

-

L-selectin: Expressed on leukocytes, L-selectin can also bind to sLeX and other sulfated variations on endothelial cells, contributing to the complex orchestration of leukocyte recruitment.[4]

The binding of sLeX to selectins is a dynamic process characterized by rapid on- and off-rates, which facilitates the characteristic rolling motion of leukocytes along the blood vessel wall.

Modulation of T Cell Responses

Beyond its role in leukocyte trafficking, the this compound plays a significant role in modulating T cell-mediated immunity.

Skewing of T Helper Cell Differentiation

Lewis X has been identified as a potent regulator of T helper (Th) cell differentiation. It has been shown to antagonize the production of Interleukin-12 (IL-12), a key cytokine for Th1 differentiation, while promoting the secretion of Th2-associated cytokines such as IL-4 and IL-13. This suggests that the presence of LeX can shift the immune response towards a Th2 phenotype, which is crucial for humoral immunity and defense against extracellular pathogens but can also be implicated in allergic reactions.

Regulatory T Cell Function

The expression of sialyl Lewis X has been linked to a subpopulation of highly suppressive regulatory T cells (Tregs).[7] These sLeX-positive Tregs exhibit enhanced suppressive capacity compared to their sLeX-negative counterparts, suggesting that sLeX may serve as a marker for identifying and isolating potent immunoregulatory T cell populations.[7]

Interaction with C-type Lectin Receptors: The Case of DC-SIGN

Lewis X is a recognized ligand for DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin), a C-type lectin receptor highly expressed on dendritic cells (DCs).[8][9] This interaction has several important immunological consequences:

-

Antigen Presentation: The binding of LeX-bearing antigens to DC-SIGN can facilitate their internalization and processing by DCs, leading to enhanced antigen presentation to T cells.[10]

-

Pathogen Recognition: Several pathogens exploit the LeX-DC-SIGN interaction to gain entry into host cells. Conversely, LeX-containing molecules in human milk have been shown to inhibit the transfer of HIV-1 to CD4+ T lymphocytes by binding to DC-SIGN.

-

Modulation of DC Signaling: The engagement of DC-SIGN by LeX can trigger intracellular signaling pathways within the dendritic cell, influencing cytokine production and the subsequent T cell response.[8][9] This interaction can lead to either pro-inflammatory or anti-inflammatory outcomes depending on the context and the nature of the LeX-bearing molecule.[8][9]

Quantitative Data on Lewis X Interactions and Expression

The following tables summarize key quantitative data related to the expression and binding characteristics of Lewis X and sialyl Lewis X.

| Parameter | Interacting Molecules | Value | Reference |

| Dissociation Constant (Kd) | sLeX - E-selectin | 107 +/- 26 µM | [3] |

| Rolling Velocity | sLeX-coated microspheres on L-selectin | 25 - 225 µm/s | [11] |

| Shear Threshold for Rolling | sLeX-coated microspheres on L-selectin | Maximum at 0.7 dyne/cm² | [11] |

| Immune Cell Subset | Marker | Percentage of sLeX+ Cells | Reference |

| Human Peripheral Blood | |||

| Polymorphonuclear Leukocytes | Nearly all | [2] | |

| Monocytes | Nearly all | [2] | |

| Natural Killer Cells | Up to 40% | [2] | |

| T Cells | Approx. 10% | [2] | |

| CD4+ T Cells | Subpopulation | [6] | |

| CD8+ T Cells | Subpopulation | [6] | |

| Memory T Cells (CD45RO+) | Enriched population | [6] | |

| Human Blood Memory T Cells | |||

| Central Memory CD4+ T cells | Defines a subset | [12] | |

| Effector Memory CD4+ T cells | Defines a subset | [12] | |

| Central Memory CD8+ T cells | Defines a subset | [12] | |

| Effector Memory CD8+ T cells | Defines a subset | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of Lewis X in immune system regulation.

Flow Cytometry Analysis of Lewis X Expression on Immune Cells

This protocol outlines the steps for quantifying the expression of Lewis X or sialyl Lewis X on the surface of immune cells.

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or other immune cell populations of interest from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Cell Staining:

-

Resuspend the cells in a suitable staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).

-

Add a fluorochrome-conjugated monoclonal antibody specific for Lewis X or sialyl Lewis X (e.g., anti-CD15s).

-

Concurrently, add other antibodies to identify specific immune cell subsets (e.g., anti-CD3 for T cells, anti-CD4 for helper T cells, anti-CD8 for cytotoxic T cells, anti-CD19 for B cells, etc.).

-

Incubate the cells with the antibodies for 30 minutes at 4°C in the dark.

-

-

Washing: Wash the cells twice with staining buffer to remove unbound antibodies.

-

Data Acquisition: Resuspend the cells in staining buffer and acquire the data on a flow cytometer.

-

Data Analysis: Analyze the data using appropriate software to gate on the cell populations of interest and determine the percentage of cells expressing Lewis X/sialyl Lewis X and the mean fluorescence intensity (MFI).

Leukocyte Adhesion Assay under Flow Conditions

This assay simulates the physiological conditions of blood flow to study the adhesion of leukocytes to endothelial cells.

-

Endothelial Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or another endothelial cell line to confluence on a culture plate or in a flow chamber slide.

-

Endothelial Cell Activation: Activate the endothelial cells with an inflammatory stimulus (e.g., TNF-α or IL-1β) for 4-6 hours to induce the expression of selectins.

-

Leukocyte Preparation: Isolate leukocytes (e.g., neutrophils) from whole blood. The leukocytes can be fluorescently labeled for easier visualization.

-

Flow Assay Setup:

-

Assemble the flow chamber containing the endothelial cell monolayer.

-

Connect the flow chamber to a syringe pump to control the shear stress.

-

-

Perfusion and Data Acquisition:

-

Perfuse the isolated leukocytes over the endothelial cell monolayer at a defined physiological shear stress.

-

Record the interactions between the leukocytes and the endothelial cells using a microscope equipped with a camera.

-

-

Data Analysis: Analyze the recorded videos to quantify the number of rolling and firmly adhered leukocytes per unit area over time.

In Vitro T Cell Suppression Assay

This assay is used to assess the suppressive function of regulatory T cells (Tregs), which can be sorted based on sLeX expression.

-

Cell Isolation:

-

Isolate responder T cells (Tresp) (e.g., CD4+CD25- T cells) and regulatory T cells (Tregs) (e.g., CD4+CD25+ or sLeX+ Tregs) from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

-

Cell Labeling: Label the responder T cells with a proliferation tracking dye such as carboxyfluorescein succinimidyl ester (CFSE).

-

Co-culture:

-

Co-culture the CFSE-labeled responder T cells with the regulatory T cells at different ratios (e.g., 1:1, 1:2, 1:4 Treg:Tresp).

-

Stimulate the cells with anti-CD3 and anti-CD28 antibodies to induce T cell proliferation.

-

-

Incubation: Incubate the co-culture for 3-5 days.

-

Analysis:

-

Harvest the cells and analyze the proliferation of the responder T cells by flow cytometry.

-

The dilution of the CFSE dye is inversely proportional to the number of cell divisions.

-

Calculate the percentage of suppression based on the reduction in responder T cell proliferation in the presence of Tregs compared to the proliferation of responder T cells alone.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the function of the this compound.

Caption: Selectin-mediated leukocyte adhesion cascade.

Caption: Lewis X interaction with DC-SIGN on dendritic cells.

Caption: Workflow for flow cytometry analysis of Lewis X expression.

Conclusion

The this compound and its sialylated form are indispensable regulators of the immune system. Their roles extend from mediating the fundamental process of leukocyte trafficking to fine-tuning the adaptive immune response through the modulation of T cell differentiation and regulatory T cell function. The interaction of Lewis X with C-type lectin receptors like DC-SIGN further highlights its importance in antigen presentation and pathogen recognition. A thorough understanding of the biology of the this compound is crucial for the development of novel therapeutic strategies targeting a wide range of immune-mediated diseases, including chronic inflammation, autoimmune disorders, and cancer. This guide provides a comprehensive overview to aid researchers and drug development professionals in this endeavor.

References

- 1. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]

- 2. Expression of sialyl-Lewis X, an E-selectin ligand, in inflammation, immune processes, and lymphoid tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neutrophil interactions with sialyl Lewis X on human non-small cell lung carcinoma cells regulate invasive behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-selectin mediates neutrophil rolling in inflamed venules through sialyl LewisX-dependent and -independent recognition pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The N-glycolyl form of mouse sialyl Lewis X is recognized by selectins but not by HECA-452 and FH6 antibodies that were raised against human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expression of sialyl Lewis(x) antigen on human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sialyl Lewis X Defines an Activated and Functional Regulatory T Cell Subpopulation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural Characterization of the DC-SIGN–LewisX Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Lewis X oligosaccharides targeting to DC-SIGN enhanced antigen-specific immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell-free rolling mediated by L-selectin and sialyl Lewis(x) reveals the shear threshold effect - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sLeX Expression Delineates Distinct Functional Subsets of Human Blood Central and Effector Memory T cells - PMC [pmc.ncbi.nlm.nih.gov]

Lewis X: A Tumor-Associated Carbohydrate Antigen in Oncology Research and Drug Development

An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals December 2025

Abstract

Aberrant glycosylation is a universal hallmark of cancer, leading to the presentation of unique carbohydrate structures on the cell surface known as tumor-associated carbohydrate antigens (TACAs). Among these, the Lewis X (LeX) antigen, also known as CD15 or stage-specific embryonic antigen-1 (SSEA-1), has garnered significant attention.[1] This trisaccharide is frequently overexpressed in various malignancies, including lung, breast, and colorectal cancers, and its presence is often correlated with tumor progression, metastasis, and poor patient prognosis.[2] LeX plays a critical role in the metastatic cascade by mediating the adhesion of circulating tumor cells to the endothelium via selectin binding, a process that mimics leukocyte extravasation.[1][2][3] Furthermore, emerging evidence links LeX expression to cancer stem cell (CSC) phenotypes, suggesting its involvement in tumor initiation and resistance.[2][4] This technical guide provides a comprehensive overview of the LeX antigen, detailing its biosynthesis, expression patterns in cancer, and multifaceted roles in tumor biology. It includes structured quantitative data, detailed experimental protocols for its detection, and visual diagrams of key pathways and workflows to support ongoing research and the development of novel therapeutic strategies targeting this critical TACA.

Biosynthesis of the Lewis X Antigen

The Lewis X antigen is a glycan structure synthesized on Type 2 oligosaccharide chains (Galβ1-4GlcNAcβ1-R). Its creation is the result of specific enzymatic activity by fucosyltransferases (FUTs). The key and final step in its biosynthesis is the addition of an α1,3-linked fucose residue to the N-acetylglucosamine (GlcNAc) of the Type 2 precursor. This reaction is primarily catalyzed by α-1,3-fucosyltransferase 4 (FUT4).[5][6] Upregulated expression of the pertinent FUTs is a common feature in cancer cells, leading to the overexpression of fucosylated structures like LeX.[2][5]

The LeX structure can be further modified. For instance, sialylation of the terminal galactose by α2,3-sialyltransferases results in the formation of Sialyl Lewis X (sLeX), another critical TACA with profound implications in cancer metastasis.[5][7][8]

Quantitative Expression of Lewis Antigens in Human Cancers

The expression of LeX and its sialylated counterpart, sLeX, is significantly upregulated in a wide range of epithelial cancers compared to normal tissues. This differential expression is a key reason for their classification as tumor-associated antigens. The following tables summarize quantitative data on their expression across various tumor types.

Table 1: Lewis X (LeX) Expression in Various Cancers

| Cancer Type | LeX Expression Details | Reference(s) |

|---|---|---|

| Lung Cancer | Higher in adenocarcinomas and squamous cell carcinomas compared to small cell carcinomas. | [2] |

| Breast Cancer | Associated with the leading edge of invading tumors; an independent prognostic factor for survival in young, triple-negative patients. | [2] |

| Colorectal Cancer | Detected on most colonic tumors. | [9] |

| Glioblastoma | Highly expressed; proposed as a cancer stem cell selection marker. |[2] |

Table 2: Sialyl Lewis X (sLeX) Expression and Prognostic Significance

| Cancer Type | sLeX Expression (%) | Prognostic Significance | Reference(s) |

|---|---|---|---|

| Colorectal Carcinoma | 75.3% | Correlated with lymph node metastasis (RR=1.46), distant metastasis (RR=1.76), and poorer overall survival (HR=3.11). | [10][11] |

| Gastric Cancer | 60% (primary), 51% (metastatic) | Positive serum levels (12.7%) associated with advanced stages and metastasis. | [10][12] |

| Non-Small Cell Lung Cancer | High immunoreactivity | Associated with a shortened survival time. | [2][10] |

| Breast Cancer | Significantly associated with ER-negative status; high expression in ER-positive tumors correlated with bone metastasis. | Associated with lymph node involvement and high histological grade. | [13][14][15] |

| Head and Neck SCC | 95-100% in cancer stem cell-enriched orospheres vs. 10-40% in adherent cells. | Linked to cancer stem cells. |[4][16] |

RR = Relative Risk; HR = Hazard Ratio

Role in Tumor Progression and Metastasis

The primary mechanism by which LeX and sLeX contribute to cancer mortality is by facilitating metastasis.[1][17] Circulating tumor cells (CTCs) expressing these antigens can bind to selectin molecules (E-selectin, P-selectin) expressed on the surface of endothelial cells lining blood vessels. This interaction initiates a multi-step adhesion cascade that is critical for the extravasation of tumor cells from the bloodstream into distant tissues.[2][3]

This cascade involves:

-

Capture and Tethering : Initial, transient adhesion of the CTC to the vessel wall.

-

Rolling : The cell rolls along the endothelial surface, mediated by the rapid formation and dissociation of selectin-sLeX bonds.

-

Firm Adhesion : Stronger adhesion is established through the activation of integrins.

-

Transendothelial Migration (Extravasation) : The tumor cell penetrates the endothelial layer to invade the surrounding tissue.[2]

The expression of sLeX is often induced by growth factors or the tumor microenvironment, and its presence is a key determinant of metastatic potential in many cancers.[10][18]

Methodologies for Lewis X Detection

Accurate detection and quantification of LeX are crucial for both research and potential clinical applications. The most common methods employed are immunohistochemistry (IHC), flow cytometry, and Western blotting.

Detailed Protocol: Immunohistochemistry (IHC)

This protocol provides a general framework for the detection of LeX in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

-

FFPE tissue slides

-

Xylene and graded ethanol (B145695) series (100%, 95%, 70%)

-

Antigen retrieval buffer (e.g., Citrate (B86180) Buffer, pH 6.0)

-

Pressure cooker or water bath

-

3% Hydrogen Peroxide

-

Blocking serum (e.g., normal goat serum)

-

Primary antibody: Mouse anti-human CD15/Lewis X monoclonal antibody

-

HRP-conjugated secondary antibody (e.g., Goat anti-mouse IgG-HRP)

-

DAB (3,3'-Diaminobenzidine) chromogen kit

-

Hematoxylin (B73222) counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration :

-

Antigen Retrieval :

-

Perform heat-induced epitope retrieval by immersing slides in citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.[19]

-

-

Blocking Endogenous Peroxidase :

-

Incubate slides in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.

-

Rinse with PBS (Phosphate Buffered Saline).[19]

-

-

Blocking Non-Specific Binding :

-

Incubate slides with a blocking serum (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature.[19]

-

-

Primary Antibody Incubation :

-

Secondary Antibody Incubation :

-

Wash slides with PBS (3 changes, 5 minutes each).

-

Incubate with the HRP-conjugated secondary antibody according to the manufacturer's recommended dilution for 1 hour at room temperature.

-

-

Detection :

-

Wash slides with PBS (3 changes, 5 minutes each).

-

Prepare and apply the DAB chromogen solution until a brown precipitate is visible (typically 1-10 minutes). Monitor under a microscope.

-

Stop the reaction by rinsing with distilled water.[19]

-

-

Counterstaining, Dehydration, and Mounting :

-

Lightly counterstain nuclei with hematoxylin (e.g., 1 minute).

-

"Blue" the stain in running tap water.

-

Dehydrate slides through graded ethanol and xylene.

-

Coverslip with a permanent mounting medium.[19]

-

Detailed Protocol: Flow Cytometry

This protocol allows for the quantitative analysis of LeX expression on the surface of single cells from cell lines or fresh tumor tissue.

Materials:

-

Single-cell suspension of tumor cells

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

-

Primary antibody: Mouse anti-human CD15/Lewis X monoclonal antibody, or a fluorochrome-conjugated version

-

Secondary antibody: Fluorochrome-conjugated anti-mouse IgM/IgG antibody (if using an unconjugated primary)

-

Isotype control antibody (e.g., Mouse IgM or IgG)

-

Flow cytometry tubes

-

Centrifuge

-

Flow cytometer

Procedure:

-

Cell Preparation :

-

Prepare a single-cell suspension from cultured cells or fresh tumor tissue.

-

Determine cell count and viability. Adjust cell concentration to 1 x 10^7 cells/mL in ice-cold Flow Cytometry Staining Buffer.[21]

-

-

Staining :

-

Primary Antibody Incubation :

-

Incubate the tubes for 30-60 minutes on ice or at 4°C, protected from light.[10]

-

-

Washing :

-

Add 2 mL of cold staining buffer to each tube.

-

Centrifuge at 300-400 x g for 5 minutes at 4°C. Carefully discard the supernatant.

-

Repeat the wash step twice.[10]

-

-

Secondary Antibody Incubation (if required) :

-

If using an unconjugated primary antibody, resuspend the cell pellet in 100 µL of staining buffer containing the fluorochrome-conjugated secondary antibody at its optimal dilution.

-

Incubate for 30 minutes on ice or at 4°C, protected from light.

-

Repeat the washing steps as described in Step 4.

-

-

Acquisition :

-

Resuspend the final cell pellet in 300-500 µL of staining buffer.

-

Analyze the samples on a flow cytometer. Gate on the live cell population using forward and side scatter properties to exclude debris.

-

Compare the fluorescence intensity of cells stained with the anti-LeX antibody to the isotype control to determine the percentage of positive cells and the Mean Fluorescence Intensity (MFI).[21]

-

Detailed Protocol: Western Blotting

This protocol is used to detect LeX-modified glycoproteins in cell or tissue lysates.

Materials:

-

Cell/tissue lysate

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Transfer buffer and transfer apparatus (semi-dry or wet)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Mouse anti-human CD15/Lewis X monoclonal antibody

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Sample Preparation and SDS-PAGE :

-

Prepare protein lysates from cells or tissues.

-

Quantify protein concentration.

-

Separate 20-50 µg of protein per lane on an SDS-PAGE gel.

-

-

Protein Transfer :

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a semi-dry or wet transfer system.

-

-

Blocking :

-

Incubate the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation :

-

Dilute the primary anti-LeX antibody in blocking buffer to its optimal concentration.

-

Incubate the membrane with the primary antibody for 2 hours at room temperature or overnight at 4°C.

-

-

Washing :

-

Wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20) three times for 10 minutes each.

-

-

Secondary Antibody Incubation :

-

Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

-

Detection :

-

Wash the membrane with TBST three times for 10 minutes each.

-

Prepare and apply the ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system or X-ray film. The resulting bands will indicate glycoproteins carrying the LeX modification.[22]

-

References

- 1. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Fucosylated Antigens in Cancer: An Alliance toward Tumor Progression, Metastasis, and Resistance to Chemotherapy [frontiersin.org]

- 3. Carbohydrate antigen sialyl Lewis a--its pathophysiological significance and induction mechanism in cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro evaluation of Sialyl Lewis X relationship with head and neck cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lewis blood group biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]

- 8. explorationpub.com [explorationpub.com]

- 9. Expression of Lewisa, Lewisb, X, and Y blood group antigens in human colonic tumors and normal tissue and in human tumor-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Clinicopathological and prognostic significance of sialyl Lewis X overexpression in patients with cancer: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Sialyl Lewis(x)-I (SLX) as a tumor-associated carbohydrate antigen in sera in patients with gastric and colorectal cancer--evaluation according to clinico-pathological factors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Selectin ligand sialyl-Lewis x antigen drives metastasis of hormone-dependent breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. In vitro evaluation of sialyl Lewis X relationship with head and neck cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dual roles of sialyl Lewis X oligosaccharides in tumor metastasis and rejection by natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Neutrophil interactions with sialyl Lewis X on human nonsmall cell lung carcinoma cells regulate invasive behavior | Semantic Scholar [semanticscholar.org]

- 19. benchchem.com [benchchem.com]

- 20. Human CD15/Lewis X Antibody MAB7368: R&D Systems [rndsystems.com]

- 21. benchchem.com [benchchem.com]

- 22. origene.com [origene.com]

The Lewis x Histo-Blood Group Antigen: A Comprehensive Technical Guide on its Discovery, History, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Lewis x (LeX) histo-blood group antigen, also known as stage-specific embryonic antigen-1 (SSEA-1) or CD15, is a crucial carbohydrate epitope involved in a myriad of biological processes, ranging from fertilization and embryonic development to immune responses and cancer progression. This technical guide provides an in-depth exploration of the discovery and history of the LeX antigen, its biosynthetic pathway, and its functional significance. Furthermore, this document offers a detailed compendium of experimental protocols for the detection and quantification of LeX, alongside a summary of its expression in various tissues and disease states, to serve as a valuable resource for researchers and professionals in the field of glycobiology and drug development.

Discovery and History

The journey to understanding the Lewis x antigen is rooted in the broader history of the Lewis histo-blood group system. The initial discoveries within this system were the Lewis a (Lea) and Lewis b (Leb) antigens, identified in 1946 and 1948, respectively.[1] These antigens were first described through observations of red blood cell incompatibility.[2] It was established that these antigens are not intrinsic to red blood cells but are adsorbed from the plasma, being synthesized by epithelial tissues.[3][4]

The Lewis x antigen, a structural isomer of the Lewis a antigen, was later identified. LeX is a carbohydrate determinant carried on both glycoproteins and glycolipids.[3] Its discovery was intertwined with cancer research and developmental biology, where it was recognized as a tumor-associated antigen and a stage-specific embryonic antigen (SSEA-1).[5] The development of monoclonal antibodies has been instrumental in elucidating the expression and function of the LeX antigen in various biological contexts.[6][7]

Biosynthesis of the Lewis x Antigen

The synthesis of the Lewis x antigen is a multi-step enzymatic process that occurs in the Golgi apparatus. It involves the sequential addition of monosaccharides to a precursor oligosaccharide chain by specific glycosyltransferases. The core structure that is modified to create the LeX antigen is the Type 2 lactosamine (Galβ1-4GlcNAc). The key enzymatic step is the addition of a fucose residue in an α1,3 linkage to the N-acetylglucosamine (GlcNAc) of the Type 2 chain. This reaction is catalyzed by α1,3-fucosyltransferases (FUTs).[8]

Several FUT enzymes can synthesize the LeX determinant, with varying efficiencies and tissue-specific expression patterns. In humans, these include FUT3, FUT4, FUT5, FUT6, FUT7, and FUT9.[2] The availability of the precursor chain and the expression levels of the relevant fucosyltransferases are critical determinants of LeX expression.

Quantitative Data on Lewis x Expression

The expression of the Lewis x antigen is dynamically regulated and varies significantly between normal and pathological tissues. Its overexpression is a hallmark of several types of cancer and is often associated with tumor progression and metastasis.

Table 1: Expression of Lewis x in Normal Tissues

| Tissue | Expression Level | Localization | Reference(s) |

| Colon | High | Apical membrane of epithelial cells | [9] |

| Breast | Variable | Apical membrane of ductal cells | [9] |

| Oral Mucosa | Present | Suprabasal layers of epithelium | [9] |

| Kidney | High | Proximal tubules | [10] |

| Brain | Present | Neural stem cells | [5] |

Table 2: Expression of Lewis x in Cancer Tissues

| Cancer Type | Percentage of Positive Cases | Association with Prognosis | Reference(s) |

| Colorectal Carcinoma | 65.4% | Poor prognosis | [11] |

| Breast Cancer | Variable | Associated with ER-negative status | [12] |

| Gastric Carcinoma | High | Tumor-associated antigen | [13] |

| Renal Cell Carcinoma | 53.8% (sLeX-i) | Prognostic predictor in low-stage | [10] |

| Head and Neck Squamous Cell Carcinoma | 43% | Better overall survival |

Experimental Protocols

Accurate detection and quantification of the Lewis x antigen are crucial for both basic research and clinical applications. The following sections provide detailed methodologies for the most commonly used techniques.

Immunohistochemistry (IHC)

Immunohistochemistry allows for the visualization of LeX expression within the context of tissue architecture.

Protocol for Paraffin-Embedded Tissues:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 5 minutes each).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by immersing slides in a sodium citrate (B86180) buffer (10 mM, pH 6.0) and heating in a microwave or water bath at 95-100°C for 20-40 minutes.

-

Allow slides to cool to room temperature.

-

-

Blocking:

-

Quench endogenous peroxidase activity by incubating with 3% hydrogen peroxide in methanol (B129727) for 10 minutes.

-

Block non-specific binding by incubating with a blocking serum (e.g., normal goat serum) for 30 minutes.

-

-

Primary Antibody Incubation:

-

Incubate with a primary monoclonal antibody specific for Lewis x (e.g., anti-CD15) at an optimized dilution overnight at 4°C in a humidified chamber.

-

-

Detection:

-

Wash slides with a buffer (e.g., PBS with 0.05% Tween 20).

-

Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.

-

Wash slides and then incubate with an avidin-biotin-peroxidase complex (ABC) reagent.

-

-

Visualization:

-

Develop the signal with a chromogen substrate such as 3,3'-diaminobenzidine (B165653) (DAB), resulting in a brown precipitate at the site of antigen expression.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin (B73222) to visualize cell nuclei.

-

Dehydrate, clear, and mount the slides with a permanent mounting medium.

-

Scoring of IHC Staining:

A semi-quantitative H-score is often used to evaluate LeX expression, which considers both the intensity and the percentage of stained cells.[14][15][16]

-

Intensity Score (I): 0 (no staining), 1 (weak), 2 (moderate), 3 (strong).

-

Percentage Score (P): The percentage of positively stained cells.

-

H-Score = Σ (I × P) , with a range of 0-300.

Flow Cytometry

Flow cytometry enables the quantification of LeX expression on the surface of single cells in a suspension.[17][18]

Protocol for Cell Surface Staining:

-

Cell Preparation:

-

Prepare a single-cell suspension from cultured cells or dissociated tissue.

-

Wash the cells with a suitable buffer (e.g., PBS with 1% BSA).

-

-

Staining:

-

Resuspend approximately 1 x 10^6 cells in 100 µL of staining buffer.

-

Add a fluorophore-conjugated primary antibody against Lewis x or an unconjugated primary antibody followed by a fluorescently labeled secondary antibody.

-

Incubate for 30 minutes at 4°C in the dark.

-

-

Washing:

-

Wash the cells twice with staining buffer to remove unbound antibodies.

-

-

Data Acquisition:

-

Resuspend the cells in an appropriate buffer for analysis on a flow cytometer.

-

Acquire data, collecting forward scatter (FSC), side scatter (SSC), and fluorescence signals for each cell.

-

-

Data Analysis:

Mass Spectrometry (MS) for Glycan Analysis

Mass spectrometry is a powerful tool for the detailed structural characterization of LeX-containing glycans on glycoproteins.[21][22][23]

General Workflow for N-glycan Analysis:

-

Glycan Release:

-

Denature the glycoprotein (B1211001) sample.

-

Release N-linked glycans enzymatically using Peptide-N-Glycosidase F (PNGase F).

-

-

Purification and Derivatization:

-

Purify the released glycans using techniques like solid-phase extraction.

-

Derivatize the glycans (e.g., by permethylation) to improve ionization efficiency and stability during MS analysis.

-

-

MS Analysis:

-

Data Interpretation:

-

Determine the mass of the glycans to infer their monosaccharide composition.

-

Analyze fragmentation patterns from MS/MS to determine the sequence and linkage of the monosaccharides, confirming the presence of the LeX epitope.

-

References

- 1. Lewis blood group system | Antigens, Genes, Inheritance | Britannica [britannica.com]

- 2. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]

- 3. Lewis - Blood Groups - SCARF Exchange [scarfex.jove.prohosting.com]

- 4. Lewis Blood Group Antigens - MeSH - NCBI [ncbi.nlm.nih.gov]

- 5. Lewis Antigen Introduction - Creative Biolabs [creative-biolabs.com]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. Selectin Ligands Sialyl-Lewis a and Sialyl-Lewis x in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lewis x is highly expressed in normal tissues: a comparative immunohistochemical study and literature revision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Significant Expression Patterns of Lewis X-related Antigens as a Prognostic Predictor of Low-stage Renal Cell Carcinomas | Anticancer Research [ar.iiarjournals.org]

- 11. Expression of Lewisa, Lewisb, X, and Y blood group antigens in human colonic tumors and normal tissue and in human tumor-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Selectin ligand sialyl-Lewis x antigen drives metastasis of hormone-dependent breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Monoclonal Antibody Targeting Sialyl-di-Lewisa-Containing Internalizing and Noninternalizing Glycoproteins with Cancer Immunotherapy Development Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Deep learning-based H-score quantification of immunohistochemistry-stained images - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Different approaches for interpretation and reporting of immunohistochemistry analysis results in the bone tissue – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitative analysis of Lewis antigens on erythrocytes by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Multiparameter Flow Cytometry: Advances in High Resolution Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. m.youtube.com [m.youtube.com]

- 21. Analysis of protein glycosylation by mass spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 22. Mass Spectrometry Approaches to Glycomic and Glycoproteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 聚糖的质谱 [sigmaaldrich.com]

- 24. Protein Glycosylation Investigated by Mass Spectrometry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Lewis X Trisaccharide in Embryonic Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Lewis X (LeX) trisaccharide, also known as Stage-Specific Embryonic Antigen-1 (SSEA-1), is a carbohydrate epitope that plays a crucial and dynamic role throughout embryonic development. Its expression is tightly regulated, marking key developmental milestones from the early embryo to the formation of complex tissues. This technical guide provides an in-depth exploration of LeX expression, its function in critical signaling pathways, and detailed methodologies for its study, aimed at researchers, scientists, and professionals in drug development.

Quantitative Expression of Lewis X in Embryonic Development

The expression of Lewis X is a hallmark of pluripotency and is dynamically regulated during embryogenesis. Its presence is critical for cell adhesion, migration, and differentiation. The following tables summarize the quantitative and qualitative expression patterns of LeX and its synthesizing enzymes in various embryonic contexts.

| Developmental Stage/Cell Type | Species | Lewis X (SSEA-1) Expression Level | Key Fucosyltransferase (FUT) Involved | Reference |

| Undifferentiated Embryonic Stem (ES) Cells | Mouse | ~51.5 ± 1.6% of cells are SSEA-1 positive[1] | FUT9, FUT4[2] | [1][2] |

| 8-cell to Blastocyst Stage | Mouse | Expressed | FUT9[2] | [2] |

| Inner Cell Mass (ICM) | Mouse | High | FUT9 | |

| Trophectoderm | Mouse | Low to absent | ||

| Primordial Germ Cells | Mouse | Expressed | FUT9[2] | [2] |

| Neural Stem Cells (NSCs) | Mouse | Expressed | FUT10[3] | [3] |

| Embryonic Ectodermal Cells | Human | Expressed | [4] | |

| Nephric Duct and Tubule | Human | Expressed | [4] | |

| Yolk Sac | Human | Expressed | [4] |

| Fucosyltransferase (FUT) Enzyme | Species | Expression Pattern in Embryonic Development | Relative Activity for LeX Synthesis | Reference |

| FUT9 | Mouse | Expressed in early embryos and primordial germ cells.[2] In the developing brain, transcript levels are 15-100 times higher than Fut4.[5] | Very strong activity; more than 10-fold higher than FUT4 for oligosaccharide acceptors and 100-fold for glycolipid acceptors.[5] | [2][5] |

| FUT4 | Mouse, Human | Transcripts detected in early mouse and human embryos.[2][6] | Lower activity compared to FUT9.[5] | [2][5][6] |

| FUT10 | Mouse | Expressed in the ventricular zone of the embryonic brain.[3] | Unique α1,3-fucosyltransferase activity required for maintaining stem cells.[3] | [3] |

Signaling Pathways Modulated by Lewis X

Lewis X is not merely a passive cell surface marker; it actively participates in and modulates key signaling pathways that govern embryonic development. Its role is particularly prominent in processes requiring cell-cell and cell-matrix interactions.

Cell Adhesion and Migration

LeX is a crucial mediator of cell adhesion, a fundamental process in tissue formation and cell migration. The homophilic interaction between LeX moieties on adjacent cells is thought to contribute to the compaction of the morula.[2] Furthermore, LeX is involved in the migration of various cell types, including neural precursor cells.[3]

Fibroblast Growth Factor (FGF) Signaling

Fibroblast Growth Factor (FGF) signaling is essential for a multitude of developmental processes, including mesoderm induction and patterning. While direct binding of LeX to FGF receptors (FGFRs) is not established, LeX is known to modify the function of cell surface glycoproteins, which can, in turn, modulate the activity of signaling receptors like the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase with pathways that overlap with FGFR signaling.[7] Sialyl Lewis X, a related structure, has been shown to modify EGFR and regulate its phosphorylation.[7] This suggests a potential indirect role for LeX in modulating FGFR activity by altering the glycan landscape of the cell surface and influencing receptor clustering or interaction with co-factors.

Notch Signaling in Neurogenesis

Notch signaling is a critical regulator of neurogenesis, controlling the balance between neural stem cell maintenance and differentiation.[8] Both Notch signaling and LeX expression are pivotal in neural crest development.[9] While a direct interaction is yet to be fully elucidated, the co-localization and functional overlap suggest a crosstalk. LeX, through its role in cell adhesion, could influence the cell-cell contact necessary for Notch ligand-receptor interaction.

References

- 1. Spatial Distribution and Initial Changes of SSEA-1 and Other Cell Adhesion-related Molecules on Mouse Embryonic Stem Cells Before and During Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. The Lewis X-related α1,3-fucosyltransferase, Fut10, is required for the maintenance of stem cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of stage-specific embryonic antigen-1 expression during early stages of human embryogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alpha1,3-fucosyltransferase IX (Fut9) determines Lewis X expression in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Sialyl Lewis X modification of the epidermal growth factor receptor regulates receptor function during airway epithelial wound repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cross talk between notch and growth factor/cytokine signaling pathways in neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Notch in the pathway: the roles of Notch signaling in neural crest development - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Fucosyltransferases in Lewis X Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of fucosyltransferases in the biosynthesis of the Lewis X (LeX) antigen, a carbohydrate motif implicated in a myriad of biological processes, from cell adhesion and immune responses to cancer metastasis. This document provides a comprehensive overview of the fucosyltransferase family, their enzymatic activity, detailed experimental protocols for their study, and insights into the signaling pathways they influence.

Introduction to Lewis X and Fucosyltransferases

The Lewis X (LeX) antigen, also known as CD15 or stage-specific embryonic antigen-1 (SSEA-1), is a trisaccharide with the structure Galβ1-4[Fucα1-3]GlcNAc-R. It is a terminal carbohydrate structure found on both glycoproteins and glycolipids on the cell surface. The addition of a fucose sugar residue is the final and crucial step in LeX biosynthesis, a reaction catalyzed by a family of enzymes known as α1,3-fucosyltransferases (FUTs). In humans, a number of FUTs have been identified to participate in the synthesis of LeX and its sialylated form, sialyl Lewis X (sLeX), each with distinct substrate specificities and tissue expression patterns.

The expression of LeX and sLeX is tightly regulated and plays a significant role in mediating cell-cell interactions. For instance, sLeX is a key ligand for selectins, a family of cell adhesion molecules expressed on leukocytes and endothelial cells, facilitating leukocyte rolling and extravasation during inflammation.[1][2] Aberrant expression of these antigens is often associated with cancer progression and metastasis, making the fucosyltransferases that synthesize them compelling targets for therapeutic intervention.[3][4]

The Fucosyltransferase Family in Lewis X Synthesis

In humans, the synthesis of the LeX and sLeX epitopes is primarily carried out by a subset of the α1,3-fucosyltransferase family. These enzymes transfer a fucose residue from a donor substrate, typically guanosine (B1672433) diphosphate-fucose (GDP-Fucose), to an acceptor substrate, which is a galactose-N-acetylglucosamine (Gal-GlcNAc) disaccharide.

The key human fucosyltransferases involved in LeX and sLeX biosynthesis include:

-

FUT3 (Lewis enzyme): This enzyme can synthesize both LeX and sLeX and also exhibits α1,4-fucosyltransferase activity, contributing to the synthesis of Lewis a and sialyl Lewis a antigens.

-

FUT4 (Myeloid enzyme): Predominantly synthesizes the LeX structure and is expressed in myeloid cells and during early embryogenesis.[5]

-

FUT5: Shows a preference for synthesizing sLeX on glycolipids and has similar acceptor substrate specificities to FUT3.

-

FUT6 (Plasma enzyme): Efficiently synthesizes sLeX and is found in plasma and various tissues.

-

FUT7 (Leukocyte enzyme): Almost exclusively synthesizes sLeX and is crucial for the generation of selectin ligands on leukocytes.[6]

-

FUT9: This enzyme strongly synthesizes the LeX antigen, particularly on oligosaccharide and glycolipid acceptors.[7]

The substrate specificity of these enzymes determines the type of Lewis antigen produced. For instance, FUT7 preferentially fucosylates sialylated precursors to form sLeX, while FUT4 and FUT9 act on non-sialylated precursors to generate LeX.[7][8]

Quantitative Analysis of Fucosyltransferase Activity

Understanding the kinetic properties of fucosyltransferases is essential for elucidating their biological functions and for the development of specific inhibitors. The key kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), provide insights into the enzyme's affinity for its substrates and its catalytic efficiency.

| Enzyme | Acceptor Substrate | Km (mM) | Vmax (nmol/min/mg) | Donor Substrate | Km (µM) | Reference(s) |

| FUT3 | N/A | N/A | N/A | GDP-Fucose | N/A | Data not readily available |

| FUT4 | N/A | N/A | N/A | GDP-Fucose | N/A | Data not readily available |

| FUT5 | alpha-L-Fuc-(1->2)-beta-D-Gal-(1->4)-D-GlcNAc-sp-biotin | 0.0011 | N/A | GDP-Fucose | 38 | [9] |

| FUT6 | N/A | N/A | N/A | GDP-Fucose | N/A | Data not readily available |

| FUT7 | N-acetyl-alpha-neuraminyl-(2->3)-beta-D-galactosyl-(1->4)-N-acetyl-beta-D-glucosaminyl | 1.6 | N/A | GDP-Fucose | 8 - 16.4 | [6] |

| FUT9 | N-acetyllactosamine | 0.61 | N/A | GDP-Fucose | 2.6 | [5] |

| FUT9 | LNnT | 0.204 | N/A | GDP-Fucose | 2.6 | [5] |

Experimental Protocols

Accurate measurement of fucosyltransferase activity is crucial for studying their function and for screening potential inhibitors. Below are detailed methodologies for common assays.

HPLC-Based Fucosyltransferase Activity Assay

This method provides a direct and quantitative measurement of the fucosylated product.

Materials:

-

Purified or recombinant fucosyltransferase

-

Donor Substrate: GDP-Fucose

-

Acceptor Substrate: Pyridylaminated (PA)-sugars (e.g., sialyl α2,3-lacto-N-neotetraose-PA for α1,3-FUT assay)[10]

-

Reaction Buffer: 1 M Sodium Cacodylate (pH 6.8)[10]

-

Cofactors: 250 mM MnCl2[10]

-

Quenching Solution: e.g., cold EDTA solution

-

HPLC system with a fluorescence detector and a suitable column (e.g., TSK-gel ODS-80TS)[10]

Procedure:

-

Enzyme Preparation: If using cell extracts, solubilize cells expressing the fucosyltransferase in a buffer containing a non-ionic detergent (e.g., 20 mM HEPES, pH 7.4, 0.1% Triton X-100) by sonication. Centrifuge to remove cell debris and collect the supernatant as the enzyme source.[10]

-

Reaction Setup: Prepare a reaction mixture containing the reaction buffer, MnCl2, GDP-Fucose, and the PA-labeled acceptor substrate.

-

Enzyme Addition: Initiate the reaction by adding the prepared fucosyltransferase enzyme to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 2 hours), ensuring the reaction remains in the linear range.[10]

-

Reaction Quenching: Stop the reaction by adding the quenching solution (e.g., EDTA).

-

HPLC Analysis: Centrifuge the reaction mixture at high speed (e.g., 20,000 x g) and inject a portion of the supernatant onto the HPLC column.[10]

-

Detection and Quantification: Elute the reaction products with a suitable buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 4.0) and monitor the fluorescence of the PA-labeled glycans.[10] The amount of fucosylated product is quantified by integrating the corresponding peak area.

-

Data Analysis: To determine kinetic parameters, perform the assay with varying concentrations of one substrate while keeping the other constant. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

ELISA-Based Fucosyltransferase Assay

This method offers a high-throughput format for measuring fucosyltransferase activity.

Materials:

-

FUT-specific ELISA Kit (commercially available for specific FUTs like FUT3, FUT5, FUT6)

-

Microplate reader

-

Samples (serum, plasma, cell culture supernatants, or cell lysates) and standards

-

Wash Buffer, Substrate Solution, and Stop Solution (typically provided in the kit)

General Procedure (Example for a Sandwich ELISA):

-

Plate Preparation: Prepare the microplate wells coated with a capture antibody specific for the fucosyltransferase.

-

Sample/Standard Addition: Add prepared standards and samples to the appropriate wells and incubate (e.g., 80 minutes at 37°C).

-